REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([NH2:9])=[CH:5][CH:4]=1.[N:10]([O-])=O.[Na+].[CH3:14][O:15][C:16]1[CH:21]=[CH:20][C:19]([OH:22])=[C:18]([C:23]([CH3:26])([CH3:25])[CH3:24])[CH:17]=1.[OH-].[Na+]>Cl>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([N:9]=[N:10][C:20]2[CH:21]=[C:16]([O:15][CH3:14])[CH:17]=[C:18]([C:23]([CH3:26])([CH3:25])[CH3:24])[C:19]=2[OH:22])=[CH:5][CH:4]=1 |f:1.2,4.5|
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Name
|
|
Quantity
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257 g
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Type
|
reactant
|
Smiles
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COC1=CC=C(C=C1)N
|
Name
|
|
Quantity
|
514 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
aqueous solution
|
Quantity
|
1530 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
158 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
aqueous solution
|
Quantity
|
3000 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
356 g
|
Type
|
reactant
|
Smiles
|
COC1=CC(=C(C=C1)O)C(C)(C)C
|
Name
|
|
Quantity
|
416 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
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400 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at the same temperature for 15 minutes
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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under ice-cooling
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Type
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ADDITION
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Details
|
was added dropwise to the solution
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Type
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ADDITION
|
Details
|
This mixture was added dropwise under ice-
|
Type
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FILTRATION
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Details
|
the precipitated crystals were collected by filtration
|
Type
|
WASH
|
Details
|
The crystals were washed
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
recrystallized from a mixed solution of chloroform and ethanol
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)N=NC1=C(C(=CC(=C1)OC)C(C)(C)C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 400 g | |
YIELD: PERCENTYIELD | 64% | |
YIELD: CALCULATEDPERCENTYIELD | 64.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |